molecular formula C16H17ClN4O B2684522 N-(2-chloro-4-methylphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide CAS No. 2034283-95-7

N-(2-chloro-4-methylphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide

Cat. No.: B2684522
CAS No.: 2034283-95-7
M. Wt: 316.79
InChI Key: CVPIJRBXUBDWEY-UHFFFAOYSA-N
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Description

  • The intermediate is then reacted with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide group at the 4-position.
  • Substitution with Chloromethylphenyl:

    • The final step involves the substitution of the 2-position with 2-chloro-4-methylphenyl using a suitable halogenation reagent.
  • Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

    Types of Reactions:

      Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, forming corresponding alcohols or carboxylic acids.

      Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

      Substitution: The aromatic chlorine can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.

    Common Reagents and Conditions:

      Oxidation: Reagents like potassium permanganate or chromium trioxide.

      Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

      Substitution: Nucleophiles like sodium methoxide or thiourea in polar solvents.

    Major Products:

    • Oxidation products include alcohols and carboxylic acids.
    • Reduction products include amines.
    • Substitution products vary depending on the nucleophile used.

    Chemistry:

    • Used as a building block in the synthesis of more complex organic molecules.
    • Studied for its reactivity and potential as a ligand in coordination chemistry.

    Biology:

    • Investigated for its potential as an enzyme inhibitor or receptor modulator.
    • Studied for its interactions with biological macromolecules.

    Medicine:

    • Potential applications in drug development, particularly as an anti-inflammatory or anticancer agent.
    • Explored for its pharmacokinetic properties and bioavailability.

    Industry:

    • Utilized in the development of specialty chemicals and materials.
    • Potential use in agrochemicals and other industrial applications.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chloro-4-methylphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    • Formation of the Pyrimidine Core:

      • Starting with a suitable pyrimidine precursor, such as 2,4-dichloropyrimidine.
      • Reacting with pyrrolidine under basic conditions to introduce the pyrrolidinyl group at the 6-position.

    Mechanism of Action

    The mechanism of action of N-(2-chloro-4-methylphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways depend on the specific biological context and target.

    Comparison with Similar Compounds

      N-(2-chlorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide: Lacks the methyl group, potentially altering its reactivity and biological activity.

      N-(2-chloro-4-methylphenyl)-6-(morpholin-1-yl)pyrimidine-4-carboxamide: Contains a morpholine ring instead of pyrrolidine, which may affect its pharmacological properties.

    Uniqueness:

    • The presence of both the chloromethylphenyl and pyrrolidinyl groups in N-(2-chloro-4-methylphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide provides a unique combination of steric and electronic effects, potentially enhancing its specificity and potency in biological applications.

    Biological Activity

    N-(2-chloro-4-methylphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide, also known as a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antibacterial, anticancer, and anti-inflammatory applications. This article provides an overview of its biological activity, synthesis, mechanism of action, and relevant case studies.

    Chemical Structure and Properties

    • IUPAC Name : this compound
    • Molecular Formula : C16H17ClN4O
    • Molecular Weight : 318.79 g/mol
    • CAS Number : 425425-25-8

    Synthesis

    The synthesis of this compound typically involves multi-step organic reactions. A common method includes:

    • Formation of the Pyrimidine Core :
      • Starting with 2,4-dichloropyrimidine.
      • Reacting with pyrrolidine under basic conditions to introduce the pyrrolidinyl group at the 6-position.

    This reaction yields a white crystalline solid with a high yield (approximately 78%) when performed under optimal conditions .

    The biological activity of this compound is attributed to its interaction with specific molecular targets. It may inhibit enzyme activity by binding to active sites or modulate receptor function through interactions with binding sites. This mechanism is crucial in its potential applications in drug development.

    Antibacterial Activity

    Recent studies have demonstrated that derivatives of pyrimidines exhibit significant antibacterial properties. For instance, compounds similar to N-(2-chloro-4-methylphenyl)-6-(pyrrolidin-1-yl)pyrimidine have shown:

    • Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli.

    These findings suggest that the compound could serve as a lead for developing new antibacterial agents .

    Anticancer Activity

    In vitro studies indicate that this compound may possess anticancer properties. It has been explored for its ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The precise mechanisms remain under investigation but are believed to involve modulation of signaling pathways related to cell growth and survival .

    Anti-inflammatory Effects

    Research has also highlighted the potential of this compound in reducing inflammation. It may inhibit pro-inflammatory cytokines and enzymes, contributing to its therapeutic effects in inflammatory diseases.

    Case Studies and Research Findings

    Several studies have provided insights into the biological activity of N-(2-chloro-4-methylphenyl)-6-(pyrrolidin-1-yl)pyrimidine:

    • Study on Antibacterial Properties :
      • A study evaluated various pyrimidine derivatives against Gram-positive and Gram-negative bacteria, revealing that certain modifications enhance antibacterial potency significantly .
    • Anticancer Activity Evaluation :
      • In vitro assays demonstrated that derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .
    • Mechanistic Studies :
      • Investigations into the mechanism of action revealed that the compound could interact with key enzymes involved in cancer progression and inflammation, suggesting multiple pathways for therapeutic intervention .

    Comparative Analysis with Similar Compounds

    Compound NameStructureBiological ActivityMIC Values
    N-(2-chlorophenyl)-6-(pyrrolidin-1-yl)pyrimidineSimilar core without methyl groupReduced reactivityNot specified
    N-(2-chloro-4-methylphenyl)-6-(morpholin-1-yl)pyrimidineMorpholine instead of pyrrolidineAltered pharmacological propertiesNot specified

    The presence of both chloromethylphenyl and pyrrolidinyl groups enhances specificity and potency compared to similar compounds lacking these features.

    Properties

    IUPAC Name

    N-(2-chloro-4-methylphenyl)-6-pyrrolidin-1-ylpyrimidine-4-carboxamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C16H17ClN4O/c1-11-4-5-13(12(17)8-11)20-16(22)14-9-15(19-10-18-14)21-6-2-3-7-21/h4-5,8-10H,2-3,6-7H2,1H3,(H,20,22)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    CVPIJRBXUBDWEY-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC(=C(C=C1)NC(=O)C2=CC(=NC=N2)N3CCCC3)Cl
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C16H17ClN4O
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    316.78 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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